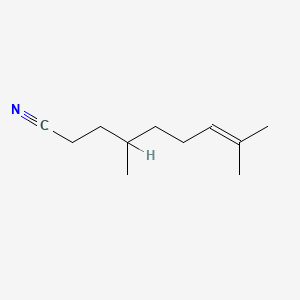

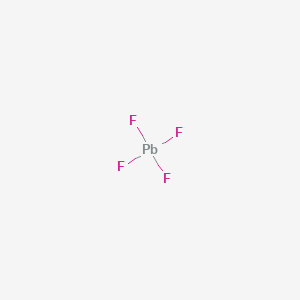

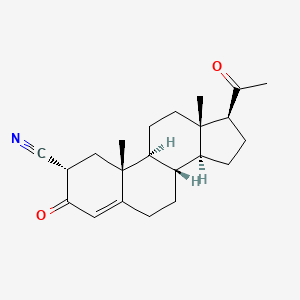

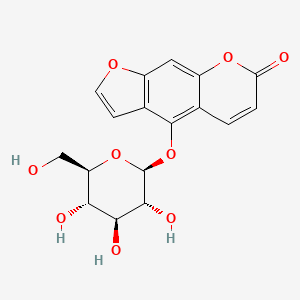

![molecular formula C13H11N3O B1208681 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one CAS No. 43064-15-9](/img/structure/B1208681.png)

3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one

Overview

Description

3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This compound is also known as PDPP, and it belongs to the class of pyridopyrazinone derivatives. PDPP is a highly versatile compound that has attracted the attention of researchers due to its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of PDPP is not fully understood. However, it has been suggested that PDPP exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and ion channels. PDPP has been shown to inhibit the activity of various enzymes such as topoisomerase I and II, which are essential for DNA replication and cell division.

Biochemical and Physiological Effects:

PDPP has been shown to exhibit various biochemical and physiological effects. PDPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PDPP has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. PDPP has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

PDPP has several advantages for lab experiments. PDPP is a highly stable compound that can be easily synthesized in large quantities. PDPP has been shown to exhibit potent biological activity at low concentrations, making it an ideal compound for drug discovery. However, the limitations of PDPP include its low solubility in water, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for the study of PDPP. PDPP has shown promising results as an anticancer agent, and further studies are needed to optimize its efficacy and safety in vivo. PDPP has also shown potential as an antibacterial and antifungal agent, and further studies are needed to evaluate its efficacy against various bacterial and fungal strains. PDPP can also be studied for its potential applications in materials science, such as the development of new sensors and electronic devices.

Synthesis Methods

The synthesis of PDPP involves the reaction of 3-aminopyridine with ethyl acetoacetate followed by cyclization with hydrazine hydrate. This method is highly efficient and yields a high purity product. The synthesis of PDPP can be optimized by controlling the reaction conditions such as temperature, concentration, and reaction time.

Scientific Research Applications

PDPP has been extensively studied for its potential applications in various fields of science such as medicinal chemistry, biochemistry, and materials science. PDPP has been shown to exhibit potent antitumor activity against various cancer cell lines. PDPP has also been studied for its potential as an antibacterial and antifungal agent. PDPP has been shown to inhibit the growth of various bacteria and fungi.

properties

IUPAC Name |

3-phenyl-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)16-13/h1-8,12,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAZTVZJRMKRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962875 | |

| Record name | 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one | |

CAS RN |

43064-15-9 | |

| Record name | 3,4-Dihydro-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43064-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-c)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.